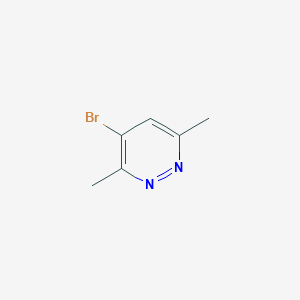

4-溴-3,6-二甲基哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

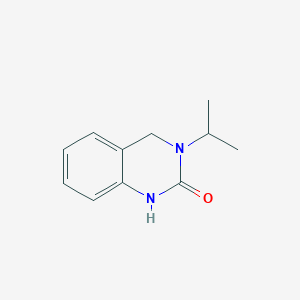

The compound 4-Bromo-3,6-dimethylpyridazine is a derivative of pyridazine, which is a heterocyclic compound with significant pharmaceutical importance. Pyridazine derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmacologically active molecules .

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. For instance, a novel method for synthesizing highly functionalized isochromeno[4,3-c]pyridazines involves the intermolecular functionalization of the terminal nitrogen atom of a diazo group with dimethylsulfonium ylide components, followed by a base-promoted cyclization step . Another approach includes the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction, which allows access to a wide range of pharmacologically useful pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been crystallized in the monoclinic crystal system and its structure confirmed by XRD . Density functional theory (DFT) calculations can also be carried out to find the harmony between theoretical and experimental values, including the determination of HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions to form new compounds. For instance, the reaction of 6-bromomethyl-5-formyl-1,3-dimethyluracil and its hydrazones with nucleophiles can afford pyrrolo[3,4-d]pyrimidines or pyrimido[4,5-d]pyridazines . Additionally, the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has been reported, which exhibit herbicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by their molecular structure. For example, the crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine shows that the morpholine ring adopts a chair conformation, and the molecules form centro-symmetric dimers through intermolecular π-π interaction . These structural features can affect properties such as solubility, melting point, and reactivity.

科学研究应用

合成与药物化学

4-溴-3,6-二甲基哒嗪是药物化学中至关重要的前体,特别是在合成各种复杂化合物中。Wlochal 和 Bailey (2015) 展示了其在 4-芳基和烷基取代的 N6-烷基哒嗪-3,6-二胺的简便合成中的用途,突出了其在克服药物化学中由于其在某些位置的无反应性而带来的合成挑战中的作用,从而无需额外的保护基团即可进行有效的转化 (Wlochal & Bailey, 2015)。

蛋白质标记和生物正交化学

在生物化学和蛋白质研究领域,4-溴-3,6-二甲基哒嗪衍生物已被用于蛋白质标记等高级应用。Ros 等人。(2020) 在一种无氧化剂和金属的方法中合成了 3-溴-1,2,4,5-四嗪,这是一种相关化合物。这种化合物因其反应性而具有重要意义,它允许化学选择性蛋白质标记并促进点击释放生物正交反应,这对于研究蛋白质功能和相互作用至关重要 (Ros et al., 2020)。

有机合成和化学库

Schmitt 等人。(2006) 利用 4-溴-哒嗪-3,6-二酮(一种相关化合物)有效制备了 3-氨基哒嗪。他们的方法涉及在微波辐射下进行胺化和 Pd(0) 交叉偶联反应,展示了该化合物在构建多样化化学库中的用途,这对于药物发现和开发至关重要 (Schmitt et al., 2006)。

化学性质和反应

还对 4-溴-3,6-二甲基哒嗪衍生物的化学性质和反应进行了研究。Sako (1962) 研究了 4-氯-3,6-二甲基哒嗪(一种相关化合物)的 N-氧化,提供了对这些氯化物在亲核取代反应中反应性顺序的见解。此类研究对于了解这些化合物的化学行为至关重要,这可能对各种合成应用产生影响 (Sako, 1962)。

属性

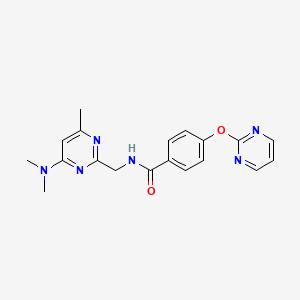

IUPAC Name |

4-bromo-3,6-dimethylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGKQBREDQLXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,6-dimethylpyridazine | |

CAS RN |

2260931-85-7 |

Source

|

| Record name | 4-bromo-3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)

![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)